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For Researchers, Scientists, and Drug Development Professionals

Introduction
Vinorelbine tartrate is a semi-synthetic vinca alkaloid used in the treatment of various

cancers, including non-small cell lung cancer and breast cancer.[1][2] The purity of the active

pharmaceutical ingredient (API) is critical for its safety and efficacy. Impurity profiling is an

essential part of the drug development and manufacturing process to ensure that the levels of

impurities are within the acceptable limits set by regulatory agencies. This application note

provides a detailed overview of the analytical techniques and protocols for the identification,

quantification, and characterization of impurities in vinorelbine tartrate.

The analytical methods predominantly used for impurity profiling of vinorelbine tartrate include

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid

Chromatography-Mass Spectrometry (LC-MS). Forced degradation studies are also crucial to

identify potential degradation products that may form under various stress conditions, ensuring

the stability-indicating nature of the analytical methods.

Common Impurities of Vinorelbine Tartrate
Several related substances and degradation products have been identified as potential

impurities in vinorelbine tartrate. These can arise from the manufacturing process or

degradation of the drug substance over time. A comprehensive, though not exhaustive, list of

known impurities is provided below.
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Table 1: Known Impurities of Vinorelbine Tartrate

Impurity Name Molecular Formula
Molecular Weight (
g/mol )

Notes

Vinorelbine Related

Compound A (4-O-

Deacetylvinorelbine)

C43H52N4O7 736.90
USP Related

Compound A.[3][4]

3',4'-Epoxy

Vinorelbine
C45H54N4O9 794.93

Identified as a

degradation product.

[5]

3',4'-Oxidevinorelbine Not Specified Not Specified
Identified as an

impurity.

6'-N-Methyl-17-

bromovinorelbine
Not Specified Not Specified

Identified as an

impurity.

Vinorelbine Impurity B C51H64N4O19 1037.08
Pharmacopeial

impurity.

Vinorelbine Impurity C C45H54N4O8 778.93
Pharmacopeial

impurity.

Vinorelbine Impurity A C45H52N4O8 776.92
Pharmacopeial

impurity.

Vinorelbine Ditartrate -

Impurity I
C45H53BrN4O8 857.83

Pharmacopeial

impurity.

18-O-Desmethyl

Vinorelbine
C44H52N4O8 764.91

Process-related

impurity.

Vinorelbine Ditartrate -

Impurity F (Iodide

Salt)

C46H57IN4O8 920.87
Process-related

impurity.
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High-Performance Liquid Chromatography (HPLC-UV)
for Related Substances
HPLC with UV detection is the primary method for the quantitative determination of vinorelbine
tartrate and its related substances. The following protocol is based on established USP and

other validated methods.

Experimental Protocol: HPLC-UV Analysis

Chromatographic System:

HPLC system with a UV detector.

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Column Temperature: 40°C.

Flow Rate: 1.0 mL/min.

Detection Wavelength: 267 nm or 269 nm.

Injection Volume: 20 µL.

Reagents and Solutions:

Phosphate Buffer (pH 4.2): Dissolve 6.9 g of monobasic sodium phosphate in 900 mL of

water. Adjust the pH to 4.2 with phosphoric acid and dilute to 1000 mL with water.

Mobile Phase: Dissolve 1.22 g of sodium 1-decanesulfonate in 620 mL of methanol. Add

380 mL of the Phosphate Buffer. Mix, filter, and degas.

Diluent: Mobile phase.

Standard Solution: Prepare a solution of USP Vinorelbine Tartrate RS in the diluent to a

known concentration of about 1.4 mg/mL.

System Suitability Solution: Prepare a solution containing about 1.4 mg/mL of USP

Vinorelbine Tartrate RS and 0.01 mg/mL of USP Vinorelbine Related Compound A RS in
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water.

Test Solution: Prepare a solution of the vinorelbine tartrate sample in the diluent to a

concentration of about 1.4 mg/mL.

Procedure:

1. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

2. Inject the diluent as a blank.

3. Inject the System Suitability Solution. The resolution between vinorelbine and Vinorelbine

Related Compound A should be not less than 1.1. The relative retention times are

approximately 1.0 for vinorelbine and 1.2 for Vinorelbine Related Compound A.

4. Inject the Standard Solution and the Test Solution.

5. Record the chromatograms and calculate the percentage of each impurity in the sample.

Table 2: Typical HPLC-UV Data for Vinorelbine and Impurities

Compound
Retention Time (min)
(Approx.)

Relative Retention Time
(Approx.)

Photodegradation Product 10.8 0.8

Vinorelbine 13.5 1.0

Vinorelbine Related

Compound A
16.2 1.2

Note: Retention times can vary depending on the specific HPLC system and column.

Workflow for HPLC-UV Analysis of Vinorelbine Tartrate Impurities
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Sample and Standard Preparation

Chromatographic Analysis
(Inject Blank, Standard, and Sample)

HPLC System Preparation
(Column Equilibration)

System Suitability Test
(Inject SST Solution)

Meets criteria

Data Processing and Calculation
(Peak Integration and Quantification)

Reporting of Results

Click to download full resolution via product page

Caption: Workflow for HPLC-UV analysis of vinorelbine tartrate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for
Impurity Identification
LC-MS is a powerful technique for the identification and structural elucidation of unknown

impurities and degradation products.

Experimental Protocol: LC-MS Analysis

Chromatographic and Mass Spectrometric System:

LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate the impurities.

Flow Rate: 0.3 mL/min.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Mass Analyzer: High-resolution mass spectrometry for accurate mass measurements.

Sample Preparation:

Prepare a solution of the vinorelbine tartrate sample in a suitable solvent (e.g.,

methanol:water 50:50) to a concentration of approximately 1 mg/mL.

Forced degradation samples should be diluted appropriately.

Procedure:

1. Inject the sample into the LC-MS system.

2. Acquire full scan mass spectra and tandem mass spectra (MS/MS) for the detected

impurity peaks.

3. Determine the elemental composition of the impurities from the accurate mass

measurements.

4. Elucidate the structures of the impurities by interpreting the fragmentation patterns from

the MS/MS spectra and comparing them with the fragmentation of vinorelbine.

Workflow for LC-MS Based Impurity Identification
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Caption: Workflow for LC-MS based impurity identification in vinorelbine tartrate.

Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the analytical

methods and to identify potential degradation products that could form during storage. These

studies involve subjecting the drug substance to various stress conditions, such as acid, base,

oxidation, heat, and light.

Experimental Protocol: Forced Degradation Studies

Sample Preparation:
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Prepare a stock solution of vinorelbine tartrate in a suitable solvent (e.g., water or

methanol) at a concentration of about 1 mg/mL.

Stress Conditions:

Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 8 hours.

Oxidative Degradation: Treat the drug solution with 3% H2O2 at room temperature for 24

hours.

Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light (as

per ICH Q1B guidelines).

Procedure:

1. After the specified stress period, neutralize the acidic and basic samples.

2. Dilute all the stressed samples to a suitable concentration for HPLC and LC-MS analysis.

3. Analyze the samples using the developed stability-indicating HPLC-UV method and the

LC-MS method.

4. Evaluate the peak purity of the vinorelbine peak to ensure no co-eluting degradation

products.

5. Identify and characterize any significant degradation products using LC-MS.

Logical Flow of a Forced Degradation Study
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Vinorelbine Tartrate Sample

Apply Stress Conditions
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Caption: Logical flow of a forced degradation study for vinorelbine tartrate.

Conclusion
The impurity profiling of vinorelbine tartrate is a critical aspect of quality control in

pharmaceutical manufacturing. A combination of HPLC-UV for quantification and LC-MS for

identification provides a robust approach to monitor and control impurities. Forced degradation

studies are essential for developing and validating stability-indicating methods. The protocols

and data presented in this application note serve as a comprehensive guide for researchers

and scientists involved in the analysis of vinorelbine tartrate. Adherence to these analytical

strategies will help ensure the quality, safety, and efficacy of vinorelbine tartrate drug

products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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